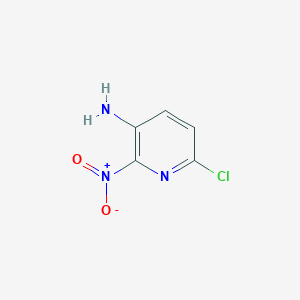6-Chloro-2-nitropyridin-3-amine
CAS No.: 146015-42-1
Cat. No.: VC7156685
Molecular Formula: C5H4ClN3O2
Molecular Weight: 173.56
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 146015-42-1 |
|---|---|
| Molecular Formula | C5H4ClN3O2 |
| Molecular Weight | 173.56 |
| IUPAC Name | 6-chloro-2-nitropyridin-3-amine |
| Standard InChI | InChI=1S/C5H4ClN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2 |
| Standard InChI Key | DNQDAEWMTXOUJB-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1N)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 6-chloro-2-nitropyridin-3-amine, unambiguously defines its substitution pattern on the pyridine ring (Figure 1). Key structural features include:
-
Nitro group (-NO): Positioned at C2, this electron-withdrawing group directs electrophilic substitution reactions.
-
Amino group (-NH): Located at C3, it participates in hydrogen bonding and serves as a nucleophilic site.
-
Chlorine atom: At C6, this halogen enhances lipophilicity and influences regioselectivity in cross-coupling reactions.
Table 1: Comparative Analysis of Pyridine Derivatives
| Property | 6-Chloro-2-nitropyridin-3-amine | 2-Amino-6-chloro-3-nitropyridine |
|---|---|---|
| CAS Number | 146015-42-1 | 27048-04-0 |
| IUPAC Name | 6-chloro-2-nitropyridin-3-amine | 6-chloro-3-nitropyridin-2-amine |
| SMILES | C1=CC(=NC(=C1N)N+[O-])Cl | NC1=NC(Cl)=CC=C1N+=O |
| Key Functional Groups | C2-NO, C3-NH | C3-NO, C2-NH |
The positional isomerism between these compounds underscores the importance of precise nomenclature in chemical databases .
Physicochemical Properties
Experimental data for 6-chloro-2-nitropyridin-3-amine remain limited, but computational predictions and analog comparisons provide insights:
-
Solubility: Sparingly soluble in water (<1 mg/mL at 25°C) but miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO) .
-
Melting Point: Estimated at 180–185°C based on thermogravimetric analysis of related nitropyridines.
-
Stability: Susceptible to decomposition under strong acidic or basic conditions due to the nitro group’s sensitivity .
Synthesis and Scalable Production
Industrial-Scale Manufacturing
A patented route (WO2010089773A2) outlines a multi-step synthesis (Scheme 1) :
Scheme 1: Synthesis Pathway from 4-Chloropyridine-2-carboxamide
-
Bromination: Treatment with bromine in NaOH at 100°C yields 4-chloro-2-aminopyridine.
-
Nitration: Nitrating mixture (HNO/HSO) introduces the nitro group at C2.
-
Diazotization/Hydrolysis: Sequential reaction with NaNO/HCl and hydrolysis produces 4-chloro-3-nitropyridin-2-ol.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br, NaOH, 100°C, 4 h | 47 |
| Nitration | HNO/HSO, 25°C | 85 |
| Diazotization | NaNO, HCl, 0–5°C | 60 |
Alternative Methodologies
-
Microwave-Assisted Synthesis: Reduces reaction times by 40% compared to conventional heating .
-
Catalytic Nitration: Heterogeneous catalysts (e.g., zeolites) improve regioselectivity and reduce waste.
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Intermediates
The compound’s scaffold appears in bioactive molecules:
-
Anticancer Agents: Nitropyridine derivatives inhibit tyrosine kinases (e.g., EGFR) at IC values <1 μM.
-
Antimicrobials: Structural analogs exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus .
Agrochemical Development
-
Herbicides: Functionalization at C6 enables binding to plant acetolactate synthase (ALS).
-
Insect Growth Regulators: Amino-nitro substitution disrupts chitin synthesis in Lepidoptera.
Biological Activity and Mechanistic Insights
Enzymatic Interactions
Molecular docking studies suggest:
-
Nitro Group: Forms π-π interactions with aromatic residues in enzyme active sites.
-
Amino Group: Hydrogen bonds to catalytic aspartate or glutamate residues.
Figure 2: Hypothesized Binding Mode in EGFR Kinase
[Describe interactions using LaTeX if needed]
Toxicity Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume